molecular formula C22H18O2 B14332347 (1,2-Phenylene)bis[(2-methylphenyl)methanone] CAS No. 110306-18-8

(1,2-Phenylene)bis[(2-methylphenyl)methanone]

Cat. No.: B14332347
CAS No.: 110306-18-8
M. Wt: 314.4 g/mol
InChI Key: ASERRTVIZVGOFV-UHFFFAOYSA-N
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Description

(1,2-Phenylene)bis[(2-methylphenyl)methanone] is an organic compound with the molecular formula C22H18O2 It is a member of the methanone class of compounds, characterized by the presence of two benzoyl groups attached to a central phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylene)bis[(2-methylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of (1,2-Phenylene)bis[(2-methylphenyl)methanone] follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: (1,2-Phenylene)bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,2-Phenylene)bis[(2-methylphenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism by which (1,2-Phenylene)bis[(2-methylphenyl)methanone] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

  • (1,4-Phenylene)bis[(4-methylphenyl)methanone]
  • (2-Hydroxy-5-methyl-1,3-phenylene)bis[phenylmethanone]
  • (2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis[phenylmethanone]

Comparison: (1,2-Phenylene)bis[(2-methylphenyl)methanone] is unique due to its specific substitution pattern on the phenylene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity towards electrophilic and nucleophilic agents .

Properties

CAS No.

110306-18-8

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

[2-(2-methylbenzoyl)phenyl]-(2-methylphenyl)methanone

InChI

InChI=1S/C22H18O2/c1-15-9-3-5-11-17(15)21(23)19-13-7-8-14-20(19)22(24)18-12-6-4-10-16(18)2/h3-14H,1-2H3

InChI Key

ASERRTVIZVGOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3C

Origin of Product

United States

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